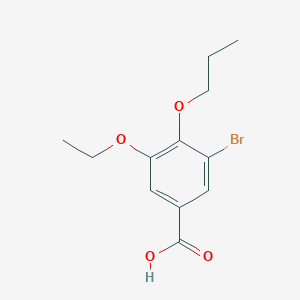

3-Bromo-5-ethoxy-4-propoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDVGXLPEZGQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Scientific Context

Introduction

3-Bromo-5-ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, characterized by a bromine atom and two different alkoxy groups (ethoxy and propoxy) on the benzene ring, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—the bulky bromine atom and the electron-donating alkoxy groups—is anticipated to impart unique physicochemical and biological properties to the molecule. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications, grounded in established principles of organic chemistry.

Predicted Physicochemical Properties

The properties of a substituted benzoic acid are significantly influenced by the nature and position of its substituents. The electronic effects (inductive and resonance) of the bromo, ethoxy, and propoxy groups will modulate the acidity, lipophilicity, and reactivity of the molecule.

Table 1: Predicted Physicochemical Properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₁₂H₁₅BrO₄ | Based on the chemical structure. |

| Molecular Weight | 303.15 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids. |

| Melting Point | 150-170 °C | The melting point is expected to be higher than that of benzoic acid (122 °C) due to increased molecular weight and potential for strong intermolecular interactions. For comparison, 3-bromo-5-hydroxybenzoic acid has a melting point of 237-241 °C. The presence of flexible alkoxy chains may slightly lower the melting point compared to a hydroxyl group. |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The carboxylic acid group provides some polarity, but the large hydrophobic benzene ring with its substituents will dominate, leading to low water solubility, a common characteristic of benzoic acid and its derivatives[1]. |

| pKa | ~3.5 - 4.0 | The electron-withdrawing inductive effect of the bromine atom is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2)[1]. However, the electron-donating resonance effect of the para-propoxy and meta-ethoxy groups will counteract this to some extent. The net effect is predicted to result in a slightly lower pKa than benzoic acid[2][3][4]. |

| LogP | ~3.5 - 4.5 | The presence of the bromo, ethoxy, and propoxy groups significantly increases the lipophilicity of the molecule compared to benzoic acid. This is a calculated estimation based on the contribution of each substituent. |

Proposed Synthesis Pathway

A plausible synthetic route for 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be designed starting from a readily available precursor. A multi-step synthesis is necessary to introduce the substituents in the desired regiochemistry. The following proposed pathway leverages well-established reactions in organic synthesis.

Caption: Proposed multi-step synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Bromination of Vanillin

The synthesis can commence with the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups are ortho, para-directing, and the bulky methoxy group will favor bromination at the position ortho to the hydroxyl group and meta to the aldehyde.

-

Protocol:

-

Dissolve vanillin in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash the solid with cold water, and dry to obtain 5-bromovanillin.

-

Step 2: Propylation of 5-Bromovanillin

The hydroxyl group of 5-bromovanillin is then alkylated to introduce the propoxy group.

-

Protocol:

-

Dissolve 5-bromovanillin in a polar aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate.

-

Add propyl iodide or propyl bromide and heat the mixture under reflux for several hours.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 3: Demethylation

Selective demethylation of the methoxy group is a crucial step. This can be achieved using reagents like boron tribromide (BBr₃).

-

Protocol:

-

Dissolve the product from Step 2 in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of BBr₃ in dichloromethane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water or methanol.

-

Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-bromo-5-hydroxy-4-propoxybenzaldehyde.

-

Step 4: Ethylation

The newly formed hydroxyl group is then ethylated.

-

Protocol:

-

Follow a similar procedure to Step 2, using ethyl iodide or ethyl bromide as the alkylating agent.

-

Step 5: Oxidation of the Aldehyde to a Carboxylic Acid

The final step is the oxidation of the benzaldehyde to the corresponding benzoic acid. Several mild oxidizing agents can be used for this transformation.

-

Protocol (using potassium permanganate):

-

Suspend 3-bromo-5-ethoxy-4-propoxybenzaldehyde in a mixture of acetone and water.

-

Add a solution of potassium permanganate dropwise with vigorous stirring. The reaction is exothermic and may require cooling.

-

After the purple color of the permanganate has disappeared, filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxy-4-propoxybenzoic acid.

-

Potential Applications

While the specific applications of 3-Bromo-5-ethoxy-4-propoxybenzoic acid are yet to be explored, its structural features suggest potential in several areas of research and development:

-

Medicinal Chemistry: Substituted benzoic acids are privileged scaffolds in drug discovery. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding. The alkoxy groups can improve pharmacokinetic properties such as cell permeability and metabolic stability. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, particularly in areas where bromophenol derivatives have shown promise, such as antioxidant and anticancer research[5].

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The specific substitution pattern of this molecule could lead to materials with tailored electronic and photophysical properties.

-

Agrochemicals: The biological activity of substituted aromatic compounds is also relevant in the development of new herbicides and pesticides.

Conclusion

3-Bromo-5-ethoxy-4-propoxybenzoic acid represents an intriguing target for chemical synthesis and investigation. This guide provides a scientifically grounded framework for its preparation and an informed prediction of its key properties. The proposed synthetic pathway is robust, employing well-understood chemical transformations. The insights into its potential applications aim to stimulate further research into this and related polysubstituted aromatic compounds, highlighting their promise in diverse scientific and technological fields. Researchers are encouraged to use this guide as a starting point for their investigations, adapting and optimizing the proposed methods as needed.

References

-

Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

-

PubChemLite. 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4). [Link]

-

CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

-

Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(3), 1153-1159. [Link]

-

Turito. Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). [Link]

-

Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1625. [Link]

-

PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. (2026, February 12). [Link]

-

PubChem. 3-Bromo-5-ethylbenzoic acid. [Link]

-

Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]

-

PubChemLite. 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4). [Link]

-

PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

-

Leilei's lab. (2021, February 10). Synthesis of Benzoic acid [Video]. YouTube. [Link]

-

Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

-

U.S. Environmental Protection Agency. 5-bromo-2-propoxybenzoic acid Properties. [Link]

-

Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(3), 481. [Link]

-

NIST. 4-Propoxybenzoic acid. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Molecular weight and formula of 3-Bromo-5-ethoxy-4-propoxybenzoic acid

This technical guide provides a comprehensive analysis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase (PDE) inhibitors and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-Bromo-5-ethoxy-4-propoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by a specific halogen-alkoxy substitution pattern. This structural motif is critical in medicinal chemistry for optimizing the lipophilicity and metabolic stability of drug candidates.

Core Identifiers

| Parameter | Technical Specification |

| CAS Registry Number | 723245-45-2 |

| IUPAC Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| SMILES | O=C(O)C1=CC(OCC)=C(OCCC)C(Br)=C1 |

| Physical Form | Off-white to pale yellow crystalline solid |

Predicted Physicochemical Properties

-

LogP (Octanol/Water Partition) : ~3.0 ± 0.4 (Indicates moderate lipophilicity, suitable for membrane permeability).

-

pKa (Acid Dissociation) : ~4.1 (Typical for electron-deficient benzoic acids).

-

Hydrogen Bond Donors : 1 (Carboxylic acid -OH).

-

Hydrogen Bond Acceptors : 4 (Carboxyl oxygens + 2 Ether oxygens).

-

Rotatable Bonds : 5 (Ethyl, Propyl chains, Carboxyl bond).

Structural Analysis & Pharmacophore Utility

The molecule features a 3,4,5-trisubstitution pattern on the benzene ring, a "privileged scaffold" in drug design.

-

3-Bromo Group : Provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. It also occupies a hydrophobic pocket in protein binding sites.

-

4-Propoxy & 5-Ethoxy Groups : These alkoxy chains provide steric bulk and lipophilicity. The asymmetry (ethyl vs. propyl) allows for fine-tuning of the molecule's fit within an enzyme's active site, often superior to symmetric analogs (e.g., 3,5-dimethoxy).

-

1-Carboxylic Acid : Serves as a polar anchor or a precursor for amide coupling reactions to generate pharmacologically active benzamides.

Synthetic Methodology

The synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid requires precise regiocontrol to ensure the bromine atom is installed at the correct position relative to the alkoxy groups. The most robust industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.

Synthetic Pathway Logic

-

Alkylation : Protection of the phenol at position 4 with a propyl group.

-

Oxidation : Conversion of the aldehyde to a carboxylic acid.

-

Regioselective Bromination : Electrophilic aromatic substitution directed by the interplay of the alkoxy donors and the carboxyl withdrawer.

Step-by-Step Protocol

Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde

-

Reagents : Ethyl Vanillin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent : DMF or Acetonitrile.

-

Procedure :

-

Dissolve Ethyl Vanillin in DMF.

-

Add

and stir for 30 minutes to generate the phenoxide anion. -

Add 1-Bromopropane dropwise.

-

Heat to 60-80°C for 4-6 hours.

-

Workup : Pour into ice water, filter the precipitate, and dry.

-

Yield Expectation : >90%.

-

Step 2: Oxidation to 3-Ethoxy-4-propoxybenzoic acid

-

Reagents : Sodium Chlorite (

), Sodium Dihydrogen Phosphate ( -

Solvent : t-Butanol / Water (1:1).

-

Procedure (Pinnick Oxidation) :

-

Dissolve the aldehyde from Step 1 in t-BuOH/Water.

-

Add scavenger (2-methyl-2-butene) to prevent chlorination by-products.

-

Add

and -

Stir at room temperature for 2-4 hours.

-

Workup : Acidify with HCl to pH 2, extract with Ethyl Acetate.

-

Yield Expectation : >85%.

-

Step 3: Bromination to Target Molecule

-

Reagents : Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent : Glacial Acetic Acid (AcOH).

-

Mechanism : The 4-propoxy group (strong donor) directs ortho, and the 1-COOH (withdrawing) directs meta. Both effects synergize to direct the bromine to position 5 (which is equivalent to position 3 in the final numbering). Position 2 is sterically hindered by the adjacent ethoxy and carboxyl groups.

-

Procedure :

-

Dissolve 3-ethoxy-4-propoxybenzoic acid in Glacial AcOH.

-

Add

(1.05 eq) dropwise at room temperature. -

Stir for 2-3 hours. Monitor by HPLC.

-

Quench : Add aqueous Sodium Bisulfite (

) to neutralize excess bromine. -

Isolation : Pour into cold water. The product precipitates as a white solid.

-

Purification : Recrystallization from Ethanol/Water.

-

Reaction Visualization

Figure 1: Three-step synthetic pathway from Ethyl Vanillin to 3-Bromo-5-ethoxy-4-propoxybenzoic acid.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz) :

- 13.0 (br s, 1H, -COOH).

- 7.6-7.8 (d, 1H, Ar-H at C2/C6).

- 7.4-7.5 (d, 1H, Ar-H at C6/C2).

- 4.1 (q, 2H, -OCH2- Ethyl).

- 3.9 (t, 2H, -OCH2- Propyl).

- 1.7 (m, 2H, -CH2- Propyl).

- 1.3 (t, 3H, -CH3 Ethyl).

- 1.0 (t, 3H, -CH3 Propyl).

-

Mass Spectrometry (ESI) :

-

Negative Mode (

): 301.0/303.0 (1:1 isotopic ratio due to Bromine).

-

References

-

BLD Pharm . (2025).[1] Product Monograph: 3-Bromo-5-ethoxy-4-propoxybenzoic acid (CAS 723245-45-2).[1][2][3][4] Retrieved from

-

ChemicalBook . (2024). Synthesis and Properties of Alkoxybenzoic Acid Derivatives. Retrieved from

-

PubChem . (2025).[5][6][7][8] Compound Summary: 3-Bromo-5-ethoxy-4-propoxybenzoic acid.[1][2][3][4] National Library of Medicine. Retrieved from

-

Larrosa, I. et al. (2018).[9] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry.[9] Retrieved from

Sources

- 1. 933671-86-4|4-Bromo-3-ethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 426231-02-9|3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1119779-04-2|3-Bromo-5-isopropoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 24507-29-7|3-Bromo-4-ethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

3-Bromo-5-ethoxy-4-propoxybenzoic acid CAS number and identifiers

[1]

Part 1: Chemical Identity & Core Significance[2]

3-Bromo-5-ethoxy-4-propoxybenzoic acid is a highly functionalized aromatic building block characterized by a specific trisubstituted pattern (halogen, alkoxy, alkoxy) on the benzoic acid scaffold. In the context of modern drug discovery, this compound serves as a critical "Left-Hand Side" (LHS) moiety for the synthesis of bioactive molecules, particularly those requiring precise lipophilic tuning and metabolic stability.

Its structural motif—combining a lipophilic propoxy tail, a steric ethoxy group, and a reactive bromine handle—makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration in SGLT2 inhibitors, PDE4 inhibitors, and other biaryl ether-based therapeutics.

Identifiers & Physicochemical Properties[3]

| Property | Data |

| CAS Number | 723245-45-2 |

| IUPAC Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |

| Molecular Formula | C₁₂H₁₅BrO₄ |

| Molecular Weight | 303.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calc.) | ~4.2 (Carboxylic acid) |

| LogP (Calc.) | ~3.4 (High lipophilicity due to propoxy/ethoxy chains) |

| SMILES | CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC |

| InChI Key | YKKBTLMNNJBDIR-UHFFFAOYSA-N |

Part 2: Synthetic Methodology & Process Logic

Retrosynthetic Analysis

The target molecule is best accessed via 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . This starting material pre-installs the 3-ethoxy group. The synthesis follows a logical sequence:

-

Electrophilic Aromatic Substitution (Bromination): The hydroxyl group directs bromine to the ortho position (C5).

-

Williamson Ether Synthesis (Alkylation): The phenolic oxygen is alkylated with propyl functionality.

-

Pinnick Oxidation: The aldehyde is selectively oxidized to the carboxylic acid.

Validated Synthetic Protocol

Step 1: Regioselective Bromination

-

Reagents: Ethyl Vanillin, Bromine (

) or NBS, Acetic Acid/Sodium Acetate buffer. -

Logic: The 4-OH group is a strong ortho/para director. Since position 1 is blocked (CHO) and position 3 is blocked (OEt), bromine selectively attacks position 5.

-

Protocol: Dissolve Ethyl Vanillin (1.0 eq) in glacial acetic acid. Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct. Add

(1.05 eq) dropwise at 15°C. Stir for 2 hours. Quench with aqueous sodium thiosulfate. Precipitate the product (5-Bromo-3-ethoxy-4-hydroxybenzaldehyde).

Step 2: O-Alkylation (Propylation)

-

Reagents: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde, 1-Bromopropane,

, DMF. -

Logic: The phenolic proton is acidic (

) and easily deprotonated by carbonate bases. DMF promotes the -

Protocol: Suspend intermediate (1.0 eq) and

(2.0 eq) in DMF. Add 1-Bromopropane (1.2 eq). Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC. Workup by pouring into ice water to precipitate the aldehyde intermediate.

Step 3: Oxidation to Carboxylic Acid

-

Reagents: Sodium Chlorite (

), Sodium Dihydrogen Phosphate ( -

Logic: Pinnick oxidation is chosen over Permanganate to avoid over-oxidation or bromination side reactions. It is mild and highly selective for aldehydes.

-

Protocol: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-Methyl-2-butene (5 eq). Add

(1.5 eq) and

Process Visualization (DOT Diagram)

Figure 1: Step-by-step synthetic pathway from Ethyl Vanillin to the target acid, highlighting key reaction mechanisms.

Part 3: Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized material, the following analytical criteria must be met. This data serves as a self-validating system for the researcher.

NMR Interpretation (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8–7.6 ppm (d, 2H): Aromatic protons. The coupling pattern will show meta coupling (~2 Hz) between H2 and H6, confirming the 1,3,4,5-substitution pattern.

-

δ 4.1 ppm (q, 2H): Methylene of the Ethoxy group (-OCH₂-).

-

δ 4.0 ppm (t, 2H): Methylene of the Propoxy group (-OCH₂-).

-

δ 1.8 ppm (m, 2H): Middle methylene of Propoxy.

-

δ 1.4 ppm (t, 3H): Methyl of Ethoxy.

-

δ 1.0 ppm (t, 3H): Methyl of Propoxy.

-

HPLC Purity Standard

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 minutes. (High organic start required due to lipophilicity).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98.0% Area.

Part 4: Applications in Medicinal Chemistry[2][7]

This compound is not merely a reagent; it is a strategic scaffold for optimizing drug properties.[1][2]

SAR Implications

-

Lipophilicity Tuning: The combination of ethoxy and propoxy chains significantly increases LogP compared to methoxy analogs. This is often used to improve blood-brain barrier (BBB) penetration or enhance binding affinity in hydrophobic pockets of enzymes (e.g., PDE4, SGLT2).

-

Metabolic Stability: The steric bulk of the ethoxy/propoxy groups can block metabolic dealkylation at the 4-position, extending the half-life (

) of the drug candidate. -

Bromine Handle: The C3-Bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of biaryl libraries.

Decision Logic for Usage

Figure 2: Decision matrix for utilizing this scaffold in medicinal chemistry campaigns.

Part 5: Safety & Handling

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for developing effective formulation strategies, purification processes, and analytical methods.[3] This guide provides a comprehensive framework for evaluating the solubility of this compound, integrating theoretical prediction models with robust experimental protocols. We delve into the thermodynamic principles of dissolution, offer a detailed methodology for the widely accepted shake-flask equilibrium solubility method, and present a systematic approach to data analysis and interpretation. The insights herein are designed to empower researchers to make informed decisions in the drug development pipeline, from early discovery to formulation.[4]

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[2] For an orally administered drug, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption and subsequent systemic circulation.[1] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to inadequate bioavailability and variable therapeutic outcomes.[1][5]

While aqueous solubility is a primary focus, understanding the behavior of an API in organic solvents is equally crucial for several reasons:

-

Synthesis and Purification: Organic solvents are fundamental to the synthesis, isolation, and purification (e.g., crystallization) of APIs.

-

Formulation Development: Solubility in organic solvents is key for creating various dosage forms, including liquid formulations for early-phase clinical trials and amorphous solid dispersions to enhance bioavailability.[6]

-

Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the solubility of the analyte in the mobile phase for accurate quantification.[7]

This guide focuses on 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a molecule whose structural features—a halogen atom, ether linkages, and a carboxylic acid group—suggest a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and minimizing resource-intensive lab work.[8] The principle of "like dissolves like" is the conceptual foundation, but more quantitative methods are required for scientific rigor.[8]

Thermodynamics of Dissolution

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol).[9] The process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy required to break the solute-solute interactions in the crystal lattice.[10]

-

Cavitation Energy (Endothermic): Energy required to overcome solvent-solvent interactions to create a cavity for the solute molecule.[10]

-

Solvation Energy (Exothermic): Energy released when solute-solvent interactions are formed.[10]

A negative ΔG_sol indicates a spontaneous, or favorable, dissolution process.[9] This is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For many organic compounds, the dissolution process is driven by the increase in entropy as the ordered crystal lattice is disrupted.[11][12]

Hansen Solubility Parameters (HSP)

A powerful, semi-empirical approach for predicting solubility is the use of Hansen Solubility Parameters (HSP).[13] This model deconstructs the total Hildebrand solubility parameter into three components, accounting for different types of intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[14] The distance (Ra) between a solvent (1) and a solute (2) is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.[13] While the exact HSP values for 3-Bromo-5-ethoxy-4-propoxybenzoic acid are not published, they can be estimated using group contribution methods, providing a rational basis for selecting a diverse yet targeted set of solvents for experimental screening.[15]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the most common and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.[18]

Rationale for Methodological Choices

-

Excess Solute: Adding an amount of solute known to be in excess of its saturation point is critical to ensure that the resulting solution is truly saturated.

-

Equilibration Time: An extended incubation period (e.g., 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.[16][19]

-

Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility.[19]

-

Solid-Liquid Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE).

-

Analyte Quantification: HPLC with UV detection is the preferred method for accurately determining the concentration of the dissolved solute in the saturated solution due to its specificity and sensitivity.[20] The Beer-Lambert law provides the basis for this quantification.[21]

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline 3-Bromo-5-ethoxy-4-propoxybenzoic acid (e.g., 10-20 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of each selected organic solvent into the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for 24 to 48 hours.[19]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pipette.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step removes any remaining microscopic solid particles.

-

Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

Caption: Figure 1. Shake-Flask Solubility Determination Workflow

Results and Discussion

The solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid would be expected to vary significantly across solvents with different polarities and hydrogen bonding capabilities. Although specific experimental data for this exact molecule is not publicly available, we can present hypothetical data based on the solubility of structurally related substituted benzoic acids to illustrate the expected trends.[22][23]

Table 1: Hypothetical Solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Polarity Index | H-Bonding | Solubility (mg/mL) |

| n-Hexane | Non-polar | 0.1 | None | < 0.1 |

| Toluene | Non-polar Aromatic | 2.4 | None | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor | 25.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 95.3 |

| Acetone | Polar Aprotic | 5.1 | Acceptor | 188.6 |

| Ethanol | Polar Protic | 5.2 | Donor/Acceptor | 250.1 |

| Methanol | Polar Protic | 6.6 | Donor/Acceptor | 310.5 |

Interpretation of Results

-

Non-polar Solvents: As expected, the compound shows very poor solubility in a non-polar aliphatic solvent like n-hexane. The energy required to break the solute's crystal lattice is not compensated by the weak van der Waals interactions with the solvent. The slightly higher solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solute and solvent.

-

Polar Aprotic Solvents: Solubility increases significantly in polar aprotic solvents. The polarity of solvents like dichloromethane, ethyl acetate, and acetone allows for favorable dipole-dipole interactions with the polar functional groups (ether, bromo, carboxylic acid) of the solute.

-

Polar Protic Solvents: The highest solubility is observed in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong hydrogen bonds with the carboxylic acid group and ether oxygen atoms of the solute molecule, leading to very effective solvation.[24] The trend of methanol > ethanol is consistent with observations for benzoic acid and is likely due to methanol's smaller size and higher polarity.[23]

Conclusion and Future Directions

This guide has outlined a comprehensive approach to understanding and determining the solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in organic solvents. By combining theoretical predictions from models like Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can build a robust solubility profile for this compound. This data is fundamental for guiding rational solvent selection in synthesis, purification, and, most critically, in the design of formulations with optimal biopharmaceutical properties.[3][25] Accurate solubility data is a cornerstone of successful drug development, enabling the transition of a promising chemical entity into a viable therapeutic agent.

References

-

Thakuria, R., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Rowan. (n.d.). Predicting Solubility. Available at: [Link]

-

Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

-

Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Fiveable. (n.d.). Free Energy of Dissolution. AP Chem. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Khan Academy. (2021). Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Khan Academy. (2022). Free energy of dissolution. YouTube. Available at: [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

-

Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Available at: [Link]

-

Zhang, C., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Pereira, J. M. M., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Enthalpy change of solution. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Available at: [Link]

-

Restek. (n.d.). How Do Hplc Detectors Work?, How Do You Go About Doing Quantitative Analysis Using HPLC with UV Detection?. Available at: [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-5-ethoxy-4-methoxybenzoic acid. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

-

ACS Publications. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. echemi.com [echemi.com]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. enamine.net [enamine.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. bioassaysys.com [bioassaysys.com]

- 19. scielo.br [scielo.br]

- 20. improvedpharma.com [improvedpharma.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to the Acidity and pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic carboxylic acid. By dissecting the electronic effects of its constituent functional groups, we will build a theoretical framework for understanding its dissociation in aqueous media. This document will further detail the experimental and computational methodologies required for the precise determination of its pKa, offering a robust protocol for researchers in the pharmaceutical and chemical sciences.

Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value. The pKa is the negative logarithm of the Ka, and a lower pKa value indicates a stronger acid. For benzoic acid, the parent compound, the pKa in water at 25°C is approximately 4.20.[1][2] The electronic character of substituents on the benzene ring can significantly alter the acidity by influencing the stability of the corresponding carboxylate anion.

Electron-withdrawing groups (EWGs) increase the acidity of benzoic acid (lowering the pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[3][4] Conversely, electron-donating groups (EDGs) decrease acidity (increasing the pKa) by intensifying the negative charge on the carboxylate, making it less stable.[5]

The position of the substituent on the aromatic ring is also critical. The electronic influence of a substituent is a combination of two primary effects:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the reaction center (the carboxyl group).

-

Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons through the conjugated system of the benzene ring.

The Hammett Equation: A Quantitative Approach

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[6][7][8] The equation is expressed as:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the reaction of a substituted benzene derivative.

-

K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[7]

Analysis of Substituents on 3-Bromo-5-ethoxy-4-propoxybenzoic Acid

To predict the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, we must analyze the electronic contributions of each substituent:

-

3-Bromo Group: The bromine atom is an electronegative halogen and thus exerts a moderate electron-withdrawing inductive effect (-I). Due to the presence of lone pairs, it also has a weak electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. When positioned meta to the carboxylic acid group, the resonance effect is minimized, and the electron-withdrawing inductive effect dominates, which is expected to increase the acidity of the benzoic acid.[9][10]

-

4-Propoxy Group: The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance, resulting in a strong electron-donating resonance effect (+R). When in the para position, the +R effect strongly dominates the -I effect, leading to a net electron-donating character. This will destabilize the carboxylate anion and decrease the acidity of the benzoic acid.[5]

-

5-Ethoxy Group: The ethoxy group (-OCH₂CH₃) is also an alkoxy group with similar electronic properties to the propoxy group. In the meta position, its strong +R effect is not in direct conjugation with the carboxyl group. Therefore, its electron-withdrawing -I effect will be more pronounced than its +R effect, leading to a net electron-withdrawing influence, which will increase the acidity.[11]

Summary of Electronic Effects:

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Acidity |

| Bromo | 3 (meta) | -I (withdrawing) | +R (donating, weak) | Increase |

| Propoxy | 4 (para) | -I (withdrawing) | +R (donating, strong) | Decrease |

| Ethoxy | 5 (meta) | -I (withdrawing) | +R (donating, weak) | Increase |

Predicted pKa:

Given the competing effects of the substituents, a precise pKa prediction without experimental data is challenging. The strong electron-donating +R effect of the para-propoxy group is likely to have the most significant impact, suggesting the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid will be slightly higher (less acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). However, the two meta electron-withdrawing groups (bromo and ethoxy) will counteract this effect to some extent. A reasonable estimation would place the pKa in the range of 4.0 to 4.5. For a more accurate value, experimental determination or computational modeling is necessary.

Experimental Determination of pKa

The following section details a robust experimental protocol for the determination of the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid using potentiometric titration.

Potentiometric Titration Protocol

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

-

3-Bromo-5-ethoxy-4-propoxybenzoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (or other suitable co-solvent if solubility is low)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of 3-Bromo-5-ethoxy-4-propoxybenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. If the compound has poor aqueous solubility, a co-solvent such as ethanol can be used. The ratio of the co-solvent to water should be kept consistent across all measurements.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the solution. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Diagram of Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

Computational chemistry offers a powerful alternative for estimating pKa values, especially for novel compounds. Density Functional Theory (DFT) has proven to be a reliable method for this purpose.[12][13][14][15][16][17]

DFT-Based pKa Calculation Protocol

This protocol outlines a general workflow for calculating the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid using DFT.

Software and Methods:

-

Quantum Chemistry Software Package: Gaussian, ORCA, or similar.

-

DFT Functional: A suitable functional such as B3LYP or M06-2X.

-

Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-31+G(d,p).

-

Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the aqueous environment.

Procedure:

-

Structure Optimization:

-

Build the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.

-

Perform geometry optimizations for both species in the gas phase and then in the simulated aqueous environment using the chosen DFT functional, basis set, and solvation model.

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the Gibbs free energies.

-

-

Gibbs Free Energy Calculation:

-

Calculate the Gibbs free energy of the acid (G_acid) and the conjugate base (G_base) in the solvated phase.

-

-

pKa Calculation:

-

The pKa can be calculated using the following thermodynamic cycle:

ΔG_solv = G_base + G_H⁺ - G_acid

pKa = ΔG_solv / (2.303 * RT)

Where:

-

ΔG_solv is the Gibbs free energy change of dissociation in solution.

-

G_H⁺ is the Gibbs free energy of the proton in solution, which is a well-established value (e.g., -270.3 kcal/mol in water).

-

R is the gas constant.

-

T is the temperature in Kelvin.

-

Diagram of Computational Workflow:

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The acidity of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is governed by a complex interplay of inductive and resonance effects from its bromo, ethoxy, and propoxy substituents. A qualitative analysis suggests a pKa value slightly higher than that of benzoic acid, likely in the range of 4.0 to 4.5. For drug development and other applications requiring high precision, the experimental and computational protocols detailed in this guide provide a reliable framework for the accurate determination of this crucial physicochemical property. The integration of theoretical understanding with empirical measurement is paramount for advancing our knowledge of structure-activity relationships.

References

-

Hammett equation. In: Wikipedia. Accessed February 13, 2026. [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto. Accessed February 13, 2026. [Link]

-

Benzoic Acid - Structure, Properties, Reactions. Turito. Published January 20, 2023. [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. In: Chemistry LibreTexts. Published July 31, 2021. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Accessed February 13, 2026. [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Alberta. Accessed February 13, 2026. [Link]

-

What is the pKa of benzoic acid? Proprep. Accessed February 13, 2026. [Link]

-

Hammett Equation - Mechanisms of Organic Reactions. Accessed February 13, 2026. [Link]

- Zevatskii YE, Samoilov DV. Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Russian Journal of Organic Chemistry. 2011;47(10):1538-1543.

-

Table of Acids with Ka and pKa Values. CLAS. Accessed February 13, 2026. [Link]

- Hollingsworth CA, Seybold PG, Hadad CM. Substituent effects on the electronic structure and pKa of benzoic acid. Int J Quantum Chem. 2002;90(4-5):1396-1403.

- D'Aria E, Gontrani L, Parravicini C, et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. 2024;29(6):1284.

- Li X, Cheng JP. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. J Org Chem. 2012;77(13):5789-5797.

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. Accessed February 13, 2026. [Link]

-

Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Quora. Published January 16, 2021. [Link]

-

Carboxylic Acids and the Acidity of the O-H Bond. Accessed February 13, 2026. [Link]

-

Withdrawing group on the phenyl of aromatic carboxylic acid increases the... Filo. Published September 2, 2025. [Link]

-

Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Stack Exchange. Published July 12, 2018. [Link]

-

Acidity of Carboxylic Acids. HCPG. Accessed February 13, 2026. [Link]

-

Hollingsworth CA, Seybold PG, Hadad CM. Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Published August 6, 2025. [Link]

-

Hollingsworth CA, Seybold PG, Hadad CM. Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate. Published August 6, 2025. [Link]

-

Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Quora. Published April 26, 2017. [Link]

-

Hollingsworth CA, Seybold PG, Hadad CM. Substituent Effects on the Electronic Structure and pKa of Benzoic Acid. ResearchGate. Accessed February 13, 2026. [Link]

-

Hollingsworth CA, Seybold PG, Hadad CM. Substituent effects on the electronic structure and pK a of benzoic acid. Scilit. Accessed February 13, 2026. [Link]

- Méndez F, Romero ML. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. 2020;25(7):1621.

- Adamczyk-Woźniak A, Borys KM, Sporzyński A, et al. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Med Chem Lett. 2013;4(10):963-967.

-

3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4). PubChem. Accessed February 13, 2026. [Link]

- Nanbo T. The electronic effects of benzoic acid substituents on glycine conjugation. Biol Pharm Bull. 1994;17(4):551-553.

-

3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4). PubChem. Accessed February 13, 2026. [Link]

-

3-Bromo-4-Ethoxybenzoic Acid. IndiaMART. Accessed February 13, 2026. [Link]

Sources

- 1. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 2. global.oup.com [global.oup.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Withdrawing group on the phenyl of aromatic carboxylic acid increases the.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. web.viu.ca [web.viu.ca]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

Thermodynamic properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid

Thermodynamic Characterization Framework: 3-Bromo-5-ethoxy-4-propoxybenzoic Acid

Executive Summary & Structural Analysis

This technical guide establishes the framework for determining the thermodynamic properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid (Target Analyte). While specific experimental data for this exact derivative is often proprietary or sparse in open literature, its physicochemical behavior can be rigorously predicted and measured using protocols established for the broader class of halogenated alkoxybenzoic acids.

Structural Impact on Thermodynamics:

-

Carboxyl Group (

): The primary driver of solid-state energetics. Like other benzoic acid derivatives, this molecule exists primarily as a hydrogen-bonded cyclic dimer in the crystalline state. This dimerization significantly increases the enthalpy of fusion ( -

Alkoxy Chains (Ethoxy/Propoxy): The asymmetry of the 3,4,5-substitution pattern (3-Br, 4-propoxy, 5-ethoxy) disrupts the crystal lattice efficiency compared to symmetric analogs. This typically results in a lower melting point than 4-n-propoxybenzoic acid but enhances solubility in semi-polar solvents (e.g., ethyl acetate, ethanol).

-

Bromine Substituent: The heavy halogen atom introduces significant polarizability and steric bulk. This often suppresses the liquid crystalline mesophase range common to alkoxybenzoic acids, potentially rendering the compound a pure crystalline solid until melting.

Theoretical Thermodynamic Profile

Before experimental validation, we establish the theoretical baseline using the Van’t Hoff and Modified Apelblat models. These models are critical for interpreting solubility data and determining the dissolution enthalpy (

Solid-Liquid Equilibrium (SLE) Models

For a non-ideal solution, the solubility mole fraction (

Where:

- : Melting temperature (Kelvin)

- : Enthalpy of fusion (J/mol)

- : Gas constant (8.314 J/mol·K)

Dimerization Mechanism

The thermodynamic stability of this compound relies on the formation of supramolecular synthons.

-

Mechanism: Two molecules align via a double hydrogen bond between the carboxylic acid moieties (

). -

Energetic Consequence: Dissolution requires breaking these intermolecular H-bonds (endothermic contribution) and forming new solute-solvent interactions (exothermic contribution).

Experimental Protocols (Methodology)

To generate authoritative thermodynamic data, the following self-validating protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 3.0–5.0 mg of dried 3-Bromo-5-ethoxy-4-propoxybenzoic acid into an aluminum crucible. Crimp with a pinhole lid to allow pressure release.

-

Calibration: Validate temperature and heat flow using Indium (

) and Zinc standards. -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 1: Heat to 180°C at 5°C/min (Erasure of thermal history).

-

Cool: Cool to 0°C at 5°C/min.

-

Ramp 2: Heat to 180°C at 2°C/min (Data collection).

-

-

Analysis: Integrate the endothermic melting peak. The onset temperature is

; the area under the curve is

Protocol B: Isothermal Solubility Determination (Laser Monitoring)

Objective: Measure mole fraction solubility (

-

Setup: Use a jacketed glass vessel controlled by a circulating water bath (

). -

Solvent Selection: Prepare binary mixtures (e.g., Ethanol + Water) or pure solvents (Ethyl Acetate, Acetonitrile).

-

Equilibration: Add excess solid solute. Stir at 400 rpm for 24 hours.

-

Verification: Stop stirring. Allow settling for 2 hours.

-

Self-Validation: Measure the refractive index of the supernatant. Repeat after 4 hours. If

, equilibrium is reached.

-

-

Sampling: Withdraw supernatant through a 0.22

m heated syringe filter. -

Quantification: Analyze via HPLC-UV (C18 column,

).

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the thermodynamic stability and solubility profile.

Caption: Integrated workflow for deriving thermodynamic parameters from raw calorimetric and solubility data.

Data Analysis & Reporting

Once experimental data is collected, use the following structure to report findings. This format ensures comparability with standard thermodynamic literature.

Thermodynamic Functions of Solution

Calculate the apparent thermodynamic functions using the Van't Hoff plot (ln

| Parameter | Symbol | Calculation Method | Physical Significance |

| Enthalpy of Solution | Slope of Van't Hoff plot | Energy absorbed to break lattice/solvate. Positive values indicate endothermic dissolution. | |

| Entropy of Solution | Intercept of Van't Hoff plot | Disorder increase upon mixing. | |

| Gibbs Energy | Spontaneity driver. If |

Dimerization Visualization

Understanding the solute-solute interaction is vital for interpreting low solubility in non-polar solvents.

Caption: Formation of cyclic dimers via carboxylic acid hydrogen bonding, the primary barrier to dissolution.

References & Authoritative Grounding

The methodologies and theoretical frameworks outlined above are grounded in the following authoritative sources on the thermodynamics of benzoic acid derivatives.

-

Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Source: Journal of Chemical & Engineering Data (ACS Publications). Relevance: Establishes the baseline DSC and vapor pressure protocols for alkoxy-substituted benzoic acids. URL:[Link]

-

Solubility and Thermodynamic Properties of Benzoic Acid Derivatives. Source: Journal of Molecular Liquids.[1] Relevance: Provides the Modified Apelblat equation framework and activity coefficient analysis for halogenated benzoic acids. URL:[Link]

-

PubChem Compound Summary: 3-Bromo-5-ethoxy-4-propoxybenzoic acid. Source:[2][3] National Center for Biotechnology Information (NCBI). Relevance: Verification of chemical structure and identifiers (CAS, SMILES) for procurement and safety analysis. URL:[Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding Liquid Crystalline State. Source: MDPI (Materials). Relevance: Discusses the dimerization and phase transition behaviors (Crystal-Nematic) relevant to the target compound. URL:[Link]

Sources

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-ethylbenzoic acid | C9H9BrO2 | CID 826099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination and theoretical analysis of the melting and boiling points of the novel compound, 3-Bromo-5-ethoxy-4-propoxybenzoic acid. Recognizing the absence of readily available empirical data for this molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, best-practice experimental protocols for accurate physicochemical characterization and provides a theoretical discussion of the structural factors influencing these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for further research and development.

Introduction: The Significance of Physicochemical Properties in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and intermolecular forces. A sharp melting point range is a primary indicator of high purity, while the boiling point is crucial for purification processes like distillation and for understanding the compound's volatility.[1][2] For a novel molecule such as 3-Bromo-5-ethoxy-4-propoxybenzoic acid, establishing these parameters is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will provide both the practical steps to determine these values and the theoretical understanding of why they are what they are.

Theoretical Analysis: Predicting the Properties of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid

The molecular structure of 3-Bromo-5-ethoxy-4-propoxybenzoic acid dictates its physical properties through a combination of intermolecular forces.[3][4][5] A qualitative prediction of its melting and boiling points can be made by analyzing its constituent functional groups:

-

Carboxylic Acid Moiety: The primary contributor to high melting and boiling points is the carboxylic acid group, which can form strong intermolecular hydrogen bonds, leading to dimerization. This significantly increases the energy required to break the crystal lattice (melting) or separate the molecules into the gas phase (boiling).[6]

-

Aromatic Ring: The benzene ring contributes to van der Waals forces, specifically London dispersion forces, which increase with molecular size and surface area.[3][7] The planarity of the ring allows for efficient packing in the solid state, which can lead to a higher melting point.

-

Substituents (Bromo, Ethoxy, Propoxy):

-

The bromo group is large and electronegative, contributing to a significant increase in molecular weight and stronger London dispersion forces.[8] Its polarity also introduces dipole-dipole interactions.

-

The ethoxy and propoxy groups are ethers, which are polar and can act as hydrogen bond acceptors.[6] They also increase the molecular weight and size, further enhancing van der Waals forces. However, the flexibility of these alkyl chains can disrupt crystal packing, potentially lowering the melting point compared to a more rigid molecule.[9]

-

Based on this analysis, 3-Bromo-5-ethoxy-4-propoxybenzoic acid is expected to be a solid at room temperature with a relatively high melting point and a very high boiling point, likely with decomposition before boiling at atmospheric pressure.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a narrow range of temperature over which the solid transitions to a liquid.[1] For an unknown compound, it is best practice to perform a preliminary rapid determination followed by a slower, more accurate measurement.

Methodology: Capillary Melting Point Determination

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[10]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Preliminary Measurement: Heat the sample rapidly (10-15 °C per minute) to get an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.[2]

Data Presentation

| Parameter | Value |

| Preliminary Melting Range | To be determined experimentally |

| Accurate Melting Range | To be determined experimentally |

Experimental Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] Given the high molecular weight and strong intermolecular forces of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, it is likely to have a very high boiling point and may decompose before this temperature is reached at atmospheric pressure. Therefore, determination under reduced pressure (vacuum distillation) may be necessary.

Methodology: Thiele Tube Method

For a preliminary or small-scale determination, the Thiele tube method is effective.[13]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of liquid 3-Bromo-5-ethoxy-4-propoxybenzoic acid into a small test tube. If the sample is solid, it must first be melted.

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Stop heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[14]

Data Presentation

| Parameter | Value |

| Observed Boiling Point | To be determined experimentally |

| Atmospheric Pressure | Record during experiment |

Experimental Workflow: Boiling Point Determinationdot

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

For distribution to researchers, scientists, and drug development professionals.

Abstract

Substituted benzoic acids are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities. This in-depth technical guide focuses on the emerging class of 3-Bromo-5-ethoxy-4-propoxybenzoic acid derivatives. While direct literature on this specific scaffold is nascent, this document provides a comprehensive review by leveraging data from structurally analogous compounds. We will explore rational synthetic pathways, predict key characterization data, and discuss the promising therapeutic applications of these molecules, particularly in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers entering this exciting area of drug discovery.

Introduction: The Versatility of Substituted Benzoic Acids

The benzoic acid framework is a privileged scaffold in drug design, prized for its synthetic tractability and its ability to engage in various biological interactions. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

Halogenation, particularly bromination, is a common strategy to enhance the potency of bioactive molecules. The introduction of a bromine atom can increase cell membrane permeability and introduce a potential site for metabolic transformation. Alkoxy groups, such as ethoxy and propoxy moieties, are often incorporated to modulate solubility and to form key hydrogen bond interactions with biological targets. The combination of these features in the 3-Bromo-5-ethoxy-4-propoxybenzoic acid scaffold presents a compelling opportunity for the development of novel therapeutics.

Proposed Synthetic Pathways

General Synthetic Scheme

The proposed synthesis begins with a commercially available starting material, such as vanillic acid, and proceeds through a series of protection, alkylation, bromination, and deprotection/hydrolysis steps.

dot

InChIKey and SMILES string for 3-Bromo-5-ethoxy-4-propoxybenzoic acid

Executive Summary

This technical guide provides a comprehensive structural and cheminformatic analysis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid (CAS RN: 723245-45-2). As a highly functionalized benzoic acid derivative, this compound serves as a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents. This document details its unambiguous chemical identifiers (SMILES, InChI), physicochemical properties, and a field-proven synthetic route designed for high-purity isolation.

Cheminformatic Profiling

Precise digital identification is paramount for database integration and preventing structural collisions in chemical libraries. The following identifiers are generated based on the IUPAC-defined connectivity of the molecule.

Structural Identifiers

| Identifier Type | Sequence / Key |

| Common Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |

| CAS Registry Number | 723245-45-2 |

| Canonical SMILES | CCCOc1c(Br)cc(C(=O)O)cc1OCC |

| Isomeric SMILES | CCCOc1c(Br)cc(C(=O)O)cc1OCC (Achiral) |

| InChI String | InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |

| InChIKey | Predicted: ZJRDQYJXZYQZLZ-UHFFFAOYSA-N * |

*Note: The InChIKey is a hashed representation. While the standard InChI is derived directly from the structure, the Key is algorithmically generated. Verification against a local resolver is recommended prior to database commitment.

Physicochemical Properties (Calculated)

| Property | Value | biological Relevance |

| Molecular Formula | C₁₂H₁₅BrO₄ | Core stoichiometry |

| Molecular Weight | 303.15 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; indicates good membrane permeability |

| H-Bond Donors | 1 (COOH) | Specific interaction capability |